5,7-Dibromo-2-chlorobenzo[d]thiazole
Overview
Description
5,7-Dibromo-2-chlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Br2ClNS . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in benzothiazole derivatives is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Applications
5,7-Dibromo-2-chlorobenzo[d]thiazole derivatives have been researched for their antimicrobial properties. Studies indicate that compounds derived from this chemical exhibit moderate to excellent activity against various bacterial and fungal strains. For instance, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones demonstrated significant antibacterial and antifungal activities against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).
Antiviral and Antitumor Activities
Another research avenue explores the antiviral and antitumor potentials of derivatives of this compound. Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, showed that some derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, the synthesis and antimicrobial evaluation of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives revealed their potential against pathogenic bacterial and fungal strains (Gilani et al., 2016).
Chemical Synthesis and Radiochemistry
The compound has also been used in the chemical synthesis of biologically relevant molecules. For example, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are candidates in drug discovery programs (Colella et al., 2018). Additionally, a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a versatile building block for many biologically active compounds, has been developed (Lin, Salter, & Gong, 2009).
Pharmacological Importance
Thiazole derivatives, including this compound, have a significant presence in medicinal chemistry. They exhibit a range of biological activities such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Borcea et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .
Mode of Action
Based on the action of similar compounds, it may interact with its targets, potentially inhibiting quorum sensing pathways in bacteria . This interaction could lead to changes in bacterial behavior, including a reduction in biofilm formation and virulence production .
Biochemical Pathways
If it acts similarly to other benzo[d]thiazole derivatives, it may interfere with quorum sensing pathways in bacteria . This interference could disrupt the coordination of host toxic behaviors, such as biofilm formation and virulence production .
Result of Action
If it acts similarly to other benzo[d]thiazole derivatives, it may reduce biofilm formation and virulence production in bacteria by inhibiting quorum sensing .
Biochemical Analysis
Biochemical Properties
5,7-Dibromo-2-chlorobenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The nature of these interactions is primarily inhibitory, which can lead to alterations in the normal functioning of the biochemical pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function . The compound’s ability to inhibit enzymes is a crucial aspect of its molecular mechanism, as it directly impacts the biochemical pathways these enzymes are involved in.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for a certain period before it starts to degrade . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. Exceeding this threshold can result in detrimental effects on the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting the overall metabolic flux and metabolite levels within the cell . The compound’s inhibitory effects on key metabolic enzymes can lead to alterations in the normal metabolic processes, thereby impacting the cell’s overall metabolic state.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation in certain cellular compartments, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5,7-dibromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXSDGSOGYDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733750 | |
Record name | 5,7-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-01-0 | |
Record name | 5,7-Dibromo-2-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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